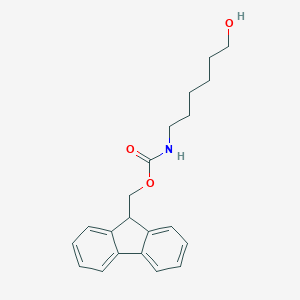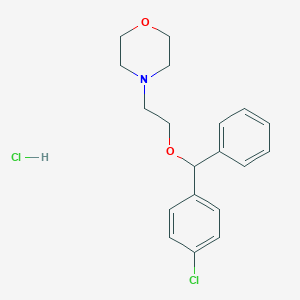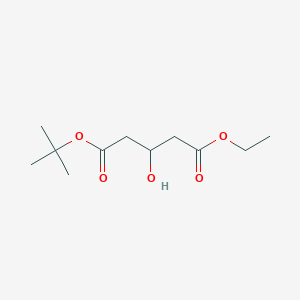![molecular formula C31H26N2O3 B162970 4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid CAS No. 133430-68-9](/img/structure/B162970.png)
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. Also known as BQCA, this compound belongs to the family of benzamides and has been studied for its effects on a variety of physiological and biochemical processes.
Mechanism of Action
BQCA works by binding to and activating mGluR1, which leads to the activation of various intracellular signaling pathways. This results in the modulation of synaptic transmission and plasticity, as well as the regulation of neuronal excitability. BQCA has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
BQCA has been shown to have a range of biochemical and physiological effects, both in vitro and in vivo. These include the modulation of synaptic transmission and plasticity, the regulation of neuronal excitability, the enhancement of LTP, and the improvement of cognitive performance. BQCA has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BQCA in lab experiments is its high potency and selectivity for mGluR1, which allows for precise modulation of synaptic transmission and plasticity. However, BQCA is also known to have off-target effects on other receptors, which may complicate data interpretation. Another limitation is the potential for toxicity at high doses, which must be carefully monitored in animal studies.
Future Directions
There are several potential future directions for research on BQCA. One area of interest is the development of more selective and potent mGluR1 agonists, which may have improved therapeutic potential. Another direction is the investigation of BQCA's effects on other physiological and biochemical processes, such as inflammation and oxidative stress. Finally, BQCA may have potential applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and depression, which could be explored in future clinical trials.
Synthesis Methods
The synthesis of BQCA involves several steps, starting with the reaction of 2-chlorobenzoic acid with benzylamine to form N-benzyl-2-chlorobenzamide. This intermediate is then reacted with 2-(quinolin-2-ylmethoxy)aniline to produce the final product, 4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid. The purity and yield of BQCA can be improved through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
BQCA has been extensively studied for its effects on the human body, particularly in the field of neuroscience. It is a potent and selective agonist of the metabotropic glutamate receptor 1 (mGluR1), which plays a crucial role in synaptic plasticity and learning and memory processes. BQCA has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region involved in memory formation, and improve cognitive performance in animal models.
properties
CAS RN |
133430-68-9 |
|---|---|
Product Name |
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
Molecular Formula |
C31H26N2O3 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
InChI |
InChI=1S/C31H26N2O3/c34-31(35)26-15-13-24(14-16-26)21-33(20-23-7-2-1-3-8-23)28-10-6-11-29(19-28)36-22-27-18-17-25-9-4-5-12-30(25)32-27/h1-19H,20-22H2,(H,34,35) |
InChI Key |
HFCVANWDNMLKNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC=C3)OCC4=NC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC=C3)OCC4=NC5=CC=CC=C5C=C4 |
Other CAS RN |
133430-68-9 |
synonyms |
ETH 603 ETH 647 ETH-603 ETH-647 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




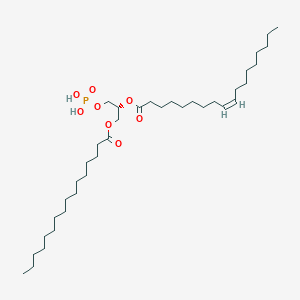


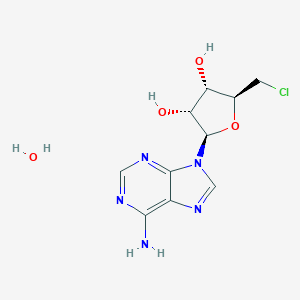
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
